Diisobutylmethylsilane

Description

Properties

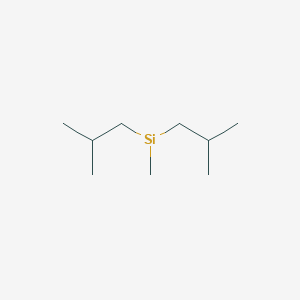

Molecular Formula |

C9H21Si |

|---|---|

Molecular Weight |

157.35 g/mol |

InChI |

InChI=1S/C9H21Si/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |

InChI Key |

UVGLHLDWBKDVIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Si](C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbis(2-methylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond in the presence of a catalyst, typically platinum-based . This reaction is highly efficient and can be conducted under mild conditions.

Industrial Production Methods

In industrial settings, the production of methylbis(2-methylpropyl)silane often involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method allows for the large-scale production of various silanes, including methylbis(2-methylpropyl)silane, with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-methylpropyl)silane undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the silicon-hydrogen bond to a silicon-oxygen bond.

Reduction: Silanes can act as reducing agents, donating hydride ions in various chemical reactions.

Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are often conducted under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylbis(2-methylpropyl)silane can yield silanols or siloxanes, while reduction reactions can produce various silicon-containing compounds .

Scientific Research Applications

Methylbis(2-methylpropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylbis(2-methylpropyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates various chemical reactions through hyperconjugation . This property makes silanes effective in electrophilic substitution reactions, where the silicon atom can stabilize the transition state and enhance reaction rates .

Comparison with Similar Compounds

Identified Issue: Absence of Diisobutylmethylsilane in Evidence

The closest matches in nomenclature are:

Neither compound shares the structural or functional characteristics implied by "this compound," which would presumably contain a silicon (Si) atom bonded to methyl and isobutyl groups.

Comparison of Available Compounds

While direct data on this compound is absent, a comparison of the compounds mentioned in the evidence is provided below:

Table 1: Key Properties of Relevant Compounds

Key Differences:

- Chemical Class: Diisobutylamine is an amine, Hexamethyldisiloxane is a siloxane, and Isobutyltrimethoxysilane is an organosilicon compound. These classes differ in reactivity, applications, and safety profiles.

- Functionality: Amines (e.g., Diisobutylamine) are often used as catalysts or intermediates in organic synthesis. Siloxanes (e.g., Hexamethyldisiloxane) are used in lubricants, solvents, or silicone production. Organosilicons (e.g., Isobutyltrimethoxysilane) act as adhesion promoters in coatings and composites .

Safety Data : Diisobutylamine lacks chronic toxicity testing , whereas Hexamethylene diisocyanate has unspecified "uses advised against" .

Critical Limitations in Evidence

Data Gaps : Even for the compounds listed, critical information (e.g., physicochemical properties, synthesis routes) is missing, limiting detailed comparisons.

Recommendations for Further Research

To address the original query, the following steps are necessary:

Verify the Compound Name : Confirm if "this compound" is a valid IUPAC name or a typographical error (e.g., confusion with Isobutyltrimethoxysilane).

Consult Specialized Databases : Use resources like SciFinder, Reaxys, or PubChem to locate peer-reviewed studies or safety data sheets for the target compound.

Expand Evidence Scope: Include sources explicitly discussing organosilicon compounds with methyl and isobutyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.